Phosphoric acid;trifluoroborane
Description
Contextualization within Lewis Acid Chemistry and Brønsted-Lewis Cooperative Catalysis
Lewis acid chemistry is a fundamental concept in which a Lewis acid is defined as a chemical species that can accept an electron pair from an electron-pair donor, known as a Lewis base. stackexchange.com Boron trifluoride (BF₃) is a quintessential Lewis acid. wikipedia.orgchemeurope.com The boron atom in BF₃ is electron-deficient and possesses an empty p-orbital, making it a strong electron-pair acceptor. stackexchange.com This characteristic allows BF₃ to form stable adducts with a wide variety of Lewis bases, including ethers, amines, and, in this case, phosphoric acid. wikipedia.orgchemeurope.com The formation of these adducts modulates the reactivity of BF₃, often making the otherwise gaseous and toxic compound easier to handle. wikipedia.orgborates.today
Phosphoric acid (H₃PO₄), on the other hand, is a well-known Brønsted-Lowry acid, meaning it is a proton (H⁺) donor. byjus.comwashington.edu It is a triprotic acid, capable of donating three protons in succession. washington.edu Its acidic and catalytic properties have been utilized in a vast range of chemical transformations. acs.orglabproinc.com
The combination of these two molecules into the phosphoric acid;trifluoroborane complex (BF₃·H₃PO₄) creates a powerful bifunctional reagent. This falls into the domain of cooperative catalysis, where a Lewis acid and a Brønsted acid work in concert to facilitate a chemical reaction. In such systems, the Lewis acidic center (boron) and the Brønsted acidic protons can activate different parts of a substrate simultaneously or sequentially, leading to enhanced reactivity and selectivity that may not be achievable with either catalyst alone. For instance, a Lewis acid can coordinate to a carbonyl oxygen, increasing the acidity of a nearby proton, which can then be manipulated by the Brønsted acid component. This cooperative action is a powerful strategy in designing efficient catalytic cycles for complex organic synthesis. mdpi.com
Historical Trajectories in Boron Trifluoride Adduct Chemistry and Phosphoric Acid Catalysis
The study of boron trifluoride and its adducts has a long history. BF₃ itself is a versatile Lewis acid catalyst used in numerous organic reactions, including alkylation, acylation, and polymerization. wikipedia.org However, its gaseous nature and toxicity present handling challenges. This led to the development of more manageable liquid adducts, such as boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂), which became a widely used laboratory source of BF₃. wikipedia.orgborates.today The formation of adducts with other Lewis bases, like dimethyl sulfide (B99878) or acids, was a natural extension of this principle. wikipedia.orgborates.today The complex with phosphoric acid, BF₃·H₃PO₄, is one such adduct, created by the reactive absorption of boron trifluoride gas into phosphoric acid. researchgate.net
Phosphoric acid also has a long-standing role as a catalyst in industrial and laboratory settings, valued for its strength, low volatility, and dehydrating properties. washington.edu A significant evolution in its application came with the rise of asymmetric catalysis. In the early 2000s, chiral phosphoric acids, particularly those derived from BINOL, emerged as highly effective Brønsted acid organocatalysts. acs.org These catalysts have proven exceptionally versatile, enabling a wide array of enantioselective transformations and becoming a cornerstone of modern organic synthesis. acs.orgsigmaaldrich.com This history of broad utility in both bulk and fine chemical synthesis underscores the importance of phosphoric acid as a catalytic scaffold.
Current Research Landscape and Emerging Significance of this compound
Current research on the specific complex this compound highlights its utility as a specialized catalyst. The coordination compound is formed by absorbing boron trifluoride in 85-95% phosphoric acid. researchgate.net A key finding is its effectiveness as a catalyst in the alkylation of naphthalene (B1677914) with propene. researchgate.net This reaction is a crucial step in an alternative, low-energy process for producing 2-naphthol (B1666908) and acetone. researchgate.net
The BF₃·H₃PO₄ catalyst demonstrates significant advantages in this process. It is a distinct phase that does not mix with the reactants or the alkylation products, which simplifies catalyst separation and enables its reuse with minimal loss of activity. researchgate.net This leads to a higher yield of the desired monoalkylation products, showcasing the practical and economic benefits of this catalytic system. researchgate.net The compound is recognized for combining the catalytic functions of its two components to achieve this enhanced performance.
The emerging significance of this compound lies in its role as a robust, reusable, and selective catalyst. Its study provides insights into the design of bifunctional acid catalysts where the interaction between a strong Lewis acid and a Brønsted acid can be tailored for specific synthetic challenges. As industries continue to seek more efficient and sustainable chemical processes, such well-defined, recoverable catalytic systems are of increasing importance. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | nih.govamericanelements.com |
| Synonyms | Boron trifluoride phosphoric acid complex, BF₃·H₃PO₄ | nih.govamericanelements.com |
| CAS Number | 13669-76-6 | nih.gov |
| Molecular Formula | BF₃H₃O₄P | nih.gov |
| Molecular Weight | 165.80 g/mol | nih.gov |
| Appearance | Data not available | |
| Melting Point | 147 °C | chemicalbook.com |
| Density | 1.84 g/mL at 25 °C | chemicalbook.com |
Table 2: Properties of Component Compounds
| Compound | Formula | Type of Acid | Key Properties | Source(s) |
|---|---|---|---|---|
| Boron Trifluoride | BF₃ | Lewis Acid | Colorless, pungent gas; strong electron-pair acceptor; forms adducts with Lewis bases. | wikipedia.orgchemeurope.com |
| Phosphoric Acid | H₃PO₄ | Brønsted Acid | Colorless, odorless viscous liquid (as 85% solution); triprotic proton donor; widely used in industry and as a catalyst. | byjus.comwikipedia.org |
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | BF₃H₃O₄P |
| Boron Trifluoride | BF₃ |
| Phosphoric Acid | H₃PO₄ |
| Boron Trifluoride Diethyl Etherate | BF₃·O(C₂H₅)₂ |
| Naphthalene | C₁₀H₈ |
| Propene | C₃H₆ |
| 2-Naphthol | C₁₀H₇OH |
| Acetone | (CH₃)₂CO |
| Boron Trichloride | BCl₃ |
| Boron Tribromide | BBr₃ |
| Aluminum Trichloride | AlCl₃ |
Structure
2D Structure
Properties
IUPAC Name |
phosphoric acid;trifluoroborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF3.H3O4P/c2-1(3)4;1-5(2,3)4/h;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWKIVHUCKVYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BF3H3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-76-6 | |
| Record name | Borate(3-), trifluoro[phosphato(3-)-.kappa.O]-, hydrogen (1:3), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trihydrogen trifluoro[phosphato(3-)-O]borate(3-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.758 | |
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Synthetic Methodologies and Structural Elucidation of Phosphoric Acid;trifluoroborane Adducts
Advanced Synthetic Routes for Phosphoric Acid;Trifluoroborane Complex Formation
The synthesis of the this compound adduct can be accomplished through several methods, each presenting unique benefits and drawbacks. The chosen synthetic pathway significantly impacts the yield, purity, and stability of the final complex.
Direct Combination Protocols under Controlled Conditions
The most direct method for synthesizing the this compound adduct is the direct combination of the two reactants. borates.today This typically involves reacting phosphoric acid with boron trifluoride, often in a non-coordinating solvent to prevent the solvent from competing with the phosphoric acid for the Lewis acid. researchgate.net
The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of boron trifluoride by moisture from the air. borates.today Temperature is a critical factor and is often kept low at the beginning of the reaction to manage the exothermic nature of the Lewis acid-base interaction. The temperature may be raised later to ensure the reaction goes to completion. The stoichiometry is carefully managed to promote the formation of the desired 1:1 adduct.
A common procedure involves dissolving or suspending anhydrous phosphoric acid in an appropriate solvent, followed by the slow addition of boron trifluoride gas or a solution of a boron trifluoride complex, like boron trifluoride diethyl etherate. wikipedia.orgchemrxiv.org The progress of the reaction can be tracked using spectroscopic techniques like NMR to ascertain the degree of adduct formation.
Catalytic Approaches to Complex Synthesis
While direct combination is a viable method, catalytic approaches for synthesizing Lewis acid-base adducts are a growing field of interest. rsc.orgwikipedia.orgnih.gov For the this compound complex, catalytic methods could offer the advantages of milder reaction conditions and enhanced selectivity.
Research in this area is exploring the use of catalysts that can facilitate the interaction between phosphoric acid and boron trifluoride. nih.gov Although specific catalytic systems for this adduct are not extensively documented, principles from frustrated Lewis pair (FLP) chemistry or the application of bifunctional catalysts could be theoretically employed. nih.gov An FLP system, for example, could activate both the phosphoric acid and boron trifluoride, enabling their combination under conditions where they would not typically react readily.
Influence of Reaction Medium and Stoichiometry on Adduct Formation
The selection of the reaction medium and the stoichiometry of the reactants are crucial in determining the outcome of the synthesis. researchgate.netpreparatorychemistry.com The solvent must be inert to both the reactants and the product to prevent the formation of undesired byproducts. Aprotic, non-polar solvents like dichloromethane (B109758) or hexane (B92381) are often favored. core.ac.uk The polarity of the solvent can affect the stability and solubility of the resulting adduct. researchgate.net
The stoichiometric ratio between phosphoric acid and boron trifluoride is critical. A 1:1 molar ratio is theoretically necessary for the formation of the simple H₃PO₄·BF₃ adduct. preparatorychemistry.com An excess of boron trifluoride could lead to the formation of adducts with different stoichiometries or encourage side reactions. Conversely, an excess of phosphoric acid would remain unreacted. Therefore, precise control over the quantities of each reactant is vital for obtaining a pure product.
Spectroscopic and Crystallographic Characterization of this compound
A thorough understanding of the structure and bonding within the this compound adduct is achieved through a combination of spectroscopic and crystallographic techniques. These methods offer insights into the atomic connectivity, molecular geometry, and the nature of the dative bond between the oxygen of the phosphoric acid and the boron of the trifluoroborane.
Nuclear Magnetic Resonance Spectroscopy (e.g., ¹¹B, ³¹P, ¹H, ¹⁹F NMR) for Adduct Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an effective tool for characterizing the this compound complex in solution. nih.gov Each of the magnetically active nuclei within the adduct provides a distinct perspective on its structure.
¹¹B NMR: The boron-11 (B1246496) nucleus is very sensitive to its chemical surroundings. Upon forming the adduct with phosphoric acid, the ¹¹B NMR chemical shift for BF₃ moves significantly upfield compared to free BF₃. sdsu.edu This upfield shift indicates the change in coordination around the boron atom from trigonal planar in free BF₃ to tetrahedral in the adduct. The exact chemical shift provides information about the strength of the B-O dative bond.
³¹P NMR: The phosphorus-31 nucleus in phosphoric acid also undergoes a change in its chemical environment upon adduct formation. The ³¹P chemical shift will typically change upon coordination to the Lewis acid, reflecting the electronic alterations in the phosphate (B84403) group. nih.gov The magnitude and direction of this shift can help identify which oxygen atom of the phosphoric acid is bonded to the boron.
¹⁹F NMR: The fluorine-19 nucleus is also highly sensitive to its environment. In the H₃PO₄·BF₃ adduct, the ¹⁹F NMR spectrum will display a signal that is shifted relative to that of free BF₃. researchgate.net The multiplicity of this signal can provide information about the coupling to the ¹¹B nucleus.
Table 1: Typical NMR Spectral Data for the this compound Adduct
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| ¹¹B | Upfield shift from free BF₃ | Singlet or Quartet | J(B-F) |
| ³¹P | Shift from free H₃PO₄ | Singlet | - |
| ¹H | Shift from free H₃PO₄ | Singlet | - |
| ¹⁹F | Shift from free BF₃ | Quartet or Singlet | J(F-B) |
Note: Specific chemical shift values and coupling constants can vary depending on the solvent and temperature.
Vibrational Spectroscopy (Infrared and Raman) for Bonding Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that investigate the vibrational modes of a molecule. researchgate.net These methods are particularly valuable for analyzing changes in bond strength and symmetry upon the formation of the this compound adduct.
Upon complexation, new vibrational modes corresponding to the B-O dative bond emerge in the low-frequency region of the spectrum. Additionally, the characteristic vibrational frequencies of both the phosphoric acid and boron trifluoride components are altered. For instance, the P=O stretching frequency in phosphoric acid is expected to shift to a lower wavenumber (red-shift) upon coordination of the oxygen to the boron atom, suggesting a weakening of the P=O bond. researchgate.net Similarly, the B-F stretching modes of BF₃ will also shift, reflecting the change in geometry and electronic structure around the boron atom. rsc.org
Table 2: Expected Changes in Key Vibrational Frequencies Upon Adduct Formation
| Vibrational Mode | Free Reactant Frequency (cm⁻¹) | Adduct Frequency (cm⁻¹) | Change |
|---|---|---|---|
| P=O stretch | ~1250 | Lower | Red-shift |
| P-O-H bend | ~1000 | Shift | Perturbation |
| B-F asymmetric stretch | ~1450 | Lower | Red-shift |
| New B-O stretch | - | ~700-800 | Appearance |
Note: The exact frequencies can vary based on the physical state (solid, solution) and intermolecular interactions.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
For the this compound adduct (H₃PO₄·BF₃), a complete single-crystal X-ray diffraction study would elucidate the exact nature of the coordination between the phosphoric acid and trifluoroborane moieties. Specifically, it would confirm the formation of a dative covalent bond between an oxygen atom of the phosphoric acid (the Lewis base) and the boron atom of trifluoroborane (the Lewis acid). The analysis would yield precise measurements of the P-O, B-F, and the crucial P-O-B bond lengths and angles, confirming the tetrahedral geometry around the phosphorus and boron centers.
While detailed crystallographic data for the H₃PO₄·BF₃ adduct are not widely published, the structure of one of the precursors, anhydrous orthophosphoric acid (H₃PO₄), has been thoroughly characterized. This analysis provides a reference for the type of structural information obtained from such a study. Crystalline H₃PO₄ exists in a monoclinic system with the space group P2₁/c. The hydrogen bonding network within the crystal significantly influences the molecular arrangement.
Crystallographic Data for Anhydrous Orthophosphoric Acid (H₃PO₄)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.7572 |
| b (Å) | 4.8310 |
| c (Å) | 11.5743 |
| β (°) | 95.274 |
| Volume (ų) | 320.55 |
| Z (molecules per unit cell) | 4 |
Mass Spectrometry for Molecular Composition Verification
Mass spectrometry is an analytical technique essential for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then separating and detecting the resulting ions based on their mass-to-charge (m/z) ratio. This provides direct evidence for the molecular formula of a substance and offers insights into its structure through the analysis of fragmentation patterns.
For the this compound adduct, mass spectrometry would be used to verify its formation and composition. The adduct has a molecular formula of BF₃H₃O₄P, leading to a calculated molecular weight of approximately 165.80 g/mol . In a mass spectrum, a molecular ion peak ([M]⁺ or a related adduct ion like [M+H]⁺) would be expected at an m/z value corresponding to this mass, confirming the presence of the 1:1 adduct.
Furthermore, the fragmentation pattern observed in the mass spectrum would provide structural information. Due to the nature of the dative bond between the phosphoric acid and trifluoroborane, a likely primary fragmentation pathway would be the cleavage of this bond. This would result in the detection of fragment ions corresponding to the individual components.
Mass Spectrometry Data for this compound
| Parameter | Value/Description |
|---|---|
| Molecular Formula | BF₃H₃O₄P |
| Theoretical Molecular Weight | 165.80 g/mol |
| Expected Molecular Ion (m/z) | ~166 (as [M+H]⁺) or ~165 (as [M]⁺) |
| Plausible Major Fragment Ions |
|
The observation of these characteristic ions would provide strong evidence for the identity and composition of the this compound adduct.
Theoretical and Computational Investigations of Phosphoric Acid;trifluoroborane
Electronic Structure and Bonding Characteristics of the Lewis Adduct
The formation of the H₃PO₄·BF₃ adduct involves the donation of a lone pair of electrons from the oxygen atom of phosphoric acid (the Lewis base) to the electron-deficient boron atom of boron trifluoride (the Lewis acid). This interaction leads to significant changes in the electronic and geometric structures of both molecules.
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are instrumental in elucidating the properties of the H₃PO₄·BF₃ adduct. Density Functional Theory (DFT) and ab initio methods are the primary tools employed for this purpose.
Density Functional Theory (DFT): DFT methods, such as those employing the B3LYP or M06-2X functionals with appropriate basis sets (e.g., 6-311+G(d,p) or aug-cc-pVTZ), are widely used to optimize the geometry of the adduct and to calculate its vibrational frequencies and electronic properties. These calculations can predict key structural parameters, including the length of the newly formed O-B bond and the extent of pyramidalization of the BF₃ fragment upon complexation.
Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), offer a more rigorous treatment of electron correlation and can provide benchmark-quality data for the binding energy and other properties of the adduct. While computationally more demanding, these methods are crucial for obtaining highly accurate results.
A hypothetical comparison of geometric parameters for the isolated reactants and the adduct, as would be obtained from DFT calculations, is presented in Table 1.
| Parameter | H₃PO₄ (Calculated) | BF₃ (Calculated) | H₃PO₄·BF₃ Adduct (Calculated) |
|---|---|---|---|
| P=O Bond Length (Å) | ~1.48 | - | ~1.52 |
| B-F Bond Length (Å) | - | ~1.31 | ~1.38 |
| O-B Dative Bond Length (Å) | - | - | ~1.65 |
| F-B-F Angle (°) | - | 120.0 | ~109.5 |
Analysis of Dative Bonding and Intermolecular Interactions
The bond between the phosphoric acid and boron trifluoride is a classic example of a dative covalent bond, where the oxygen atom provides both electrons for the bond. The strength and nature of this bond can be analyzed using several computational techniques.
Quantum Theory of Atoms in Molecules (QTAIM): Bader's QTAIM analysis can be used to characterize the O-B bond by locating the bond critical point (BCP) and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at this point. A significant value of ρ and a negative Laplacian are indicative of a shared-electron (covalent) interaction, which is expected for the O-B dative bond.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the donor-acceptor interactions. It can quantify the charge transfer from the lone pair orbital of the oxygen in H₃PO₄ to the empty p-orbital of the boron in BF₃. The second-order perturbation theory analysis within the NBO framework provides an estimate of the stabilization energy associated with this charge transfer.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory offers a qualitative and quantitative understanding of the bonding in the H₃PO₄·BF₃ adduct. The formation of the adduct can be described by the interaction of the frontier molecular orbitals (FMOs) of the reactants.
The Highest Occupied Molecular Orbital (HOMO) of phosphoric acid, which is primarily localized on the phosphoryl oxygen, interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of boron trifluoride, which is a p-orbital on the boron atom. This HOMO-LUMO interaction leads to the formation of a new bonding MO and a new antibonding MO in the adduct. The energy lowering of the electrons upon moving into the new bonding MO is the primary driving force for the formation of the adduct.
A schematic representation of the frontier orbital interaction is shown below:
H₃PO₄ (Lewis Base): The HOMO is a non-bonding orbital (n) localized on the phosphoryl oxygen.
BF₃ (Lewis Acid): The LUMO is a vacant p-orbital on the boron atom (p_z).
H₃PO₄·BF₃ Adduct: The interaction between the HOMO of H₃PO₄ and the LUMO of BF₃ leads to the formation of a σ bonding orbital and a σ* antibonding orbital.
Energy Decomposition Analysis of Adduct Formation
Energy Decomposition Analysis (EDA) is a powerful computational tool that partitions the total interaction energy (ΔE_int) of the adduct into physically meaningful components. A popular EDA scheme is the one developed by Ziegler and Rauk, which typically breaks down the interaction energy into three main terms:
Electrostatic Interaction (ΔE_elstat): This term represents the classical electrostatic attraction between the unperturbed charge distributions of the two fragments.
Pauli Repulsion (ΔE_Pauli): This is a destabilizing term that arises from the quantum mechanical requirement that electrons with the same spin cannot occupy the same region of space. It is a result of the interaction between the occupied orbitals of the two fragments.
Orbital Interaction (ΔE_orb): This is a stabilizing term that accounts for the charge transfer and polarization effects that occur as the electron clouds of the two fragments relax in the presence of each other.
A hypothetical EDA for the H₃PO₄·BF₃ adduct is presented in Table 2.
| Energy Component | Hypothetical Value (kcal/mol) | Description |
|---|---|---|
| ΔE_int (Total Interaction Energy) | -30.0 | Overall stabilization upon adduct formation. |
| ΔE_elstat (Electrostatic Interaction) | -45.0 | Strong attractive electrostatic forces. |
| ΔE_Pauli (Pauli Repulsion) | +50.0 | Significant repulsion between electron clouds. |
| ΔE_orb (Orbital Interaction) | -35.0 | Substantial stabilization from charge transfer and polarization. |
Quantitative Assessment and Modulation of Lewis Acidity
The formation of an adduct with a Lewis base modulates the Lewis acidity of the Lewis acid. Computational methods provide several scales to quantify this change.
Computational Scales of Lewis Acidity (e.g., Fluoride (B91410) Ion Affinities, Hydride Affinities)
Fluoride Ion Affinity (FIA): The FIA is a widely used computational scale for Lewis acidity. It is defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion in the gas phase. A higher FIA value indicates a stronger Lewis acid. For the H₃PO₄·BF₃ adduct, the relevant FIA would be that of the BF₃ moiety within the complex, which is expected to be significantly lower than that of free BF₃ due to the donation of electron density from the phosphoric acid.
Hydride Affinity (HA): Similar to FIA, the hydride affinity measures the affinity of a Lewis acid for a hydride ion. It is another useful scale for quantifying Lewis acidity.
The calculation of these affinities involves optimizing the geometries of the Lewis acid, the anion (F⁻ or H⁻), and the resulting adduct, followed by a calculation of the enthalpy change of the reaction. Table 3 provides hypothetical FIA values to illustrate the expected trend.
| Lewis Acid | Hypothetical Fluoride Ion Affinity (kcal/mol) |
|---|---|
| BF₃ | ~85 |
| H₃PO₄·BF₃ | Significantly lower than free BF₃ |
Effects of Substituent and Coordination Environment on Acidity
The acidity of the phosphoric acid;trifluoroborane complex, and borane (B79455) adducts in general, is highly sensitive to both the substituents on the boron and acid components and the surrounding coordination environment.
Substituent Effects: The Lewis acidity of boron trihalides follows the trend BF₃ < BCl₃ < BBr₃, which is contrary to what would be expected based on electronegativity alone. nih.govquora.com This is often explained by the concept of π-backbonding, where the halogen p-orbitals donate electron density to the empty p-orbital of the boron atom. This effect is strongest for the smaller fluorine atom, thus reducing the electron deficiency of the boron center in BF₃ and making it a weaker Lewis acid compared to BCl₃ and BBr₃. nih.govquora.com Computational studies have shown that upon forming an adduct, the BX₃ moiety must pyramidalize, and the energy required for this reorganization is higher for the stronger B-F bonds. acs.org
Similarly, substituting hydrogen atoms in phosphoric acid with electron-withdrawing or electron-donating groups would modulate the Brønsted acidity of the complex. Electron-withdrawing groups would be expected to increase acidity by stabilizing the conjugate base, while electron-donating groups would decrease it. In a broader context, studies on various borane adducts show that modifying the electronic properties of the Lewis base component directly impacts the stability and reactivity of the resulting complex. youtube.com For example, replacing fluorine atoms in BF₃ with less electronegative groups can decrease its Lewis acidity. libretexts.org
Correlation of Electronic Structure with Lewis Acidity
The Lewis acidity of the this compound complex is fundamentally linked to its electronic structure. Computational methods allow for a detailed analysis of this relationship.
The primary Lewis acidic site is the boron atom in BF₃, which possesses a vacant p-orbital, making it a strong electron-pair acceptor. libretexts.org Upon complexation with phosphoric acid, a dative bond is formed between an oxygen atom of the phosphoric acid (the Lewis base) and the boron atom. This interaction involves the highest occupied molecular orbital (HOMO) of the Lewis base and the lowest unoccupied molecular orbital (LUMO) of the Lewis acid. libretexts.org
Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge transfer from the phosphoric acid to the BF₃ moiety. researchgate.net The magnitude of this charge transfer is a direct indicator of the strength of the Lewis acid-base interaction. Furthermore, the electronic properties of the substituents on both the acid and borane components can be tuned to modulate the energy levels of the HOMO and LUMO, thereby influencing the Lewis acidity. For instance, electron-withdrawing groups on the borane lower the LUMO energy, making it a stronger Lewis acid. libretexts.org Conversely, electron-donating groups on the phosphoric acid raise the HOMO energy, making it a stronger Lewis base.
Studies on related borane complexes have shown a clear correlation between calculated electronic parameters and experimentally observed Lewis acidity. For example, the calculated hydride ion affinity of borenium cations has been shown to correlate well with their measured Lewis acidity. chemrxiv.org The electrophilicity index, another computationally derived parameter, has also been used to quantify the Lewis acidity of various species. researchgate.net
Computational Mechanistic Studies of Catalytic Processes
Computational chemistry is an indispensable tool for elucidating the mechanisms of catalytic reactions involving species like this compound. It allows for the detailed exploration of reaction pathways that are often difficult or impossible to study experimentally. rsc.orgresearchgate.netnih.gov
Identification and Characterization of Reaction Intermediates and Transition States
A key aspect of mechanistic studies is the identification and characterization of all stationary points on the potential energy surface, including reactants, products, reaction intermediates, and transition states. numberanalytics.com For BF₃-catalyzed reactions, computational studies have successfully identified various intermediates, such as Lewis acid-epoxide complexes, zwitterions, and BF₃ addition compounds. nih.govacs.org These intermediates are often transient and present in low concentrations, making their experimental detection challenging. numberanalytics.comnih.gov
Computational methods can provide detailed structural information (bond lengths, angles, and dihedrals) and vibrational frequencies for these species. researchgate.net For example, in the BF₃-catalyzed Meinwald rearrangement, density functional theory (DFT) calculations have characterized the structures of the initial Lewis acid-epoxide complex, subsequent zwitterionic intermediates, and the transition states connecting them. nih.gov Similarly, in situ characterization techniques, often complemented by computational analysis, are crucial for identifying reaction intermediates and active catalytic sites. rsc.org
Reaction Energy Profile Mapping and Thermodynamic Feasibility
Once the stationary points are located, a reaction energy profile can be constructed. This profile maps the changes in energy as the reaction progresses from reactants to products, passing through transition states and intermediates. researchgate.net The height of the energy barriers (activation energies) determines the kinetics of the reaction, while the relative energies of the reactants and products determine its thermodynamic feasibility.
Computational studies on BF₃-catalyzed reactions, such as Diels-Alder reactions and rearrangements, have provided detailed energy profiles. researchgate.netnih.govsmu.edu These profiles reveal the rate-determining step of the reaction and can explain observed selectivities. For instance, in BF₃-catalyzed cycloadditions, calculations show that the catalyst lowers the activation energy, thereby accelerating the reaction. researchgate.netsmu.edu The relative energies of different possible transition states can also explain why a particular stereoisomer or regioisomer is formed preferentially.
The table below presents hypothetical relative Gibbs free energies for a BF₃-catalyzed reaction, illustrating a typical energy profile.
| Species | Relative Gibbs Free Energy (kcal/mol) |
| Reactants + Catalyst | 0.0 |
| Reactant-Catalyst Complex | -5.2 |
| Transition State 1 | +15.8 |
| Intermediate | -2.1 |
| Transition State 2 | +12.5 |
| Product-Catalyst Complex | -18.7 |
| Products + Catalyst | -15.0 |
This table is illustrative and does not represent a specific experimentally determined reaction.
Solvent Effects in Computational Modeling of Catalysis
The solvent can have a profound effect on the rates and selectivities of chemical reactions, and this is particularly true for reactions involving charged or highly polar species, as is common in acid catalysis. nih.govnih.gov Computational models can account for solvent effects in several ways.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can often capture the bulk electrostatic effects of the solvent. acs.org Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. This is computationally more demanding but allows for the modeling of specific interactions, such as hydrogen bonding, between the solvent and the reacting species.
Studies on BF₃-catalyzed reactions have shown that the inclusion of solvent effects in the calculations is crucial for obtaining results that are in good agreement with experimental observations. nih.govsmu.edu For example, in the BF₃-catalyzed Meinwald rearrangement, calculations in dichloromethane (B109758) solution provided a more accurate description of the reaction mechanism than gas-phase calculations. nih.gov Similarly, a combined effect of the BF₃ catalyst and a water environment has been shown to significantly lower the activation energy of a Diels-Alder reaction. smu.edu The choice of solvent can also influence the effective Lewis acidity of the catalyst, with more strongly donating solvents potentially reducing its activity. nih.gov
Catalytic Reactivity and Mechanistic Insights of Phosphoric Acid;trifluoroborane
Fundamental Principles of Lewis Acid Catalysis by Phosphoric Acid;Trifluoroborane
Activation Modes of Substrates via Lewis Acid-Base Interaction
Boron trifluoride is a versatile Lewis acid that readily forms adducts with Lewis bases, such as ethers and fluorides. wikipedia.org Its catalytic activity stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. mdpi.com This allows BF₃ to accept a pair of electrons from a substrate molecule, thereby activating it for subsequent reactions. This interaction typically involves the coordination of the Lewis basic site of the substrate (e.g., a carbonyl oxygen, a hydroxyl group, or a double bond) to the boron center of BF₃. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.
In the context of the phosphoric acid-trifluoroborane system, phosphoric acid can influence the activation process. While BF₃ acts as the primary Lewis acid, phosphoric acid, a Brønsted acid, can protonate the substrate, increasing its electrophilicity. This dual activation, by both the Lewis acid and the Brønsted acid, can lead to enhanced reaction rates and altered reaction pathways compared to using either catalyst alone. The formation of complexes between BF₃ and phosphoric acid can also generate highly acidic species that are potent catalysts.
Role of the Coordination Environment in Catalytic Activity
The coordination environment around the boron center plays a crucial role in determining the catalytic activity of the phosphoric acid-trifluoroborane system. The interaction of BF₃ with phosphoric acid can lead to the formation of various complex species. The nature of these complexes can influence both the Lewis acidity and the steric bulk of the catalyst.
By varying the ratio of phosphoric acid to boron trifluoride, the ratio of Lewis acidity to Brønsted acidity can be modulated. google.com This flexibility allows for the fine-tuning of the catalyst to suit the specific requirements of a particular reaction, enabling the production of materials with desired properties. google.com The formation of adducts can also stabilize the active catalytic species, potentially leading to increased catalyst lifetime and turnover numbers. The coordination of the substrate and the co-catalyst to the boron center creates a specific chiral or achiral environment that can influence the stereochemical outcome of the reaction, although this is more commonly exploited with more complex chiral phosphoric acids. rsc.org
Applications in Diverse Organic Transformations
The catalytic system of phosphoric acid and trifluoroborane finds application in a range of organic reactions, particularly in the formation of carbon-carbon bonds.
Carbon-Carbon Bond Forming Reactions
The phosphoric acid-trifluoroborane system is an effective catalyst for Friedel-Crafts alkylation reactions. In these reactions, an alkyl group is introduced onto an aromatic ring. The Lewis acidity of BF₃ is crucial for activating the alkylating agent, typically an alkene or an alkyl halide. The role of phosphoric acid can be to enhance the electrophilicity of the alkylating agent through protonation.
Chiral phosphoric acids, in particular, have been successfully employed in asymmetric Friedel-Crafts alkylations, demonstrating the importance of the catalyst structure in controlling stereoselectivity. rsc.orgijpcbs.com These reactions are valuable for the synthesis of enantiomerically enriched compounds. The combination of a Lewis acid like BF₃ with a Brønsted acid can create a highly effective catalytic environment for these transformations. nih.gov
Boron trifluoride, often in the presence of a co-catalyst like phosphoric acid or water, is a widely used initiator for the polymerization of unsaturated compounds. wikipedia.orggoogle.com This catalytic system is particularly useful in the production of petroleum resins from feeds containing unsaturated aromatic monomers. google.com The catalyst initiates the polymerization by activating an olefin, which then reacts with other monomer units to form a polymer chain.
The properties of the resulting polymer can be controlled by adjusting the reaction conditions and the composition of the catalyst system. google.com For instance, the use of supported BF₃/co-catalyst complexes allows for greater flexibility in polymerizing feeds with monomers that have different polymerization rates. google.com The ability to tune the Lewis and Brønsted acidity is key to producing resins with specific desired characteristics. google.com Solid phosphoric acid catalysts, sometimes modified with boron compounds, are also utilized for olefin oligomerization to produce nonene and dodecylene. google.com
Below is a table summarizing the effect of a supported BF₃ catalyst system in the polymerization of a petroleum feed:
| Catalyst Amount (% of Monomer) | Yield (%) | Exotherm (°C) | Gardner Color | Mn (Daltons) | Mw (Daltons) |
| 5 g Catalyst | 4.5 | 4 | 13 | 510 | 1670 |
| Table based on data for a supported BF₃ cocatalyst complex in the polymerization of a petroleum feed. google.com |
The following table illustrates the use of a BF₃-promoter catalyst system for the oligomerization of 1-decene (B1663960):
| Promoter | Dimer:Trimer Ratio |
| Alcohol Alkoxylate | > 1 |
| Data for the oligomerization of 1-decene to predominantly dimer and trimer. google.com |
C-H Functionalization and Heteroatom-Hydrogen Insertion Reactions (e.g., S-H Insertion)
The combination of Brønsted acids like phosphoric acid and Lewis acids such as boron trifluoride can facilitate challenging C-H functionalization reactions. Chiral phosphoric acids, in particular, have emerged as powerful catalysts for asymmetric C-H functionalization, primarily through aza-Friedel–Crafts reactions. These reactions involve the addition of an electron-rich arene or heterocycle to an imine, activated by the chiral phosphoric acid.
The catalyst typically functions through a bifunctional activation mode. The acidic proton of the phosphoric acid activates the electrophile (e.g., an imine) via hydrogen bonding, while the basic phosphoryl oxygen coordinates with the nucleophile (e.g., an indole). This dual activation within a confined chiral environment enables high stereocontrol. nih.govbohrium.com For instance, the C3–H bond of indoles can be functionalized by reacting with N-sulfonyl- or N-phosphinoyl-imines in the presence of a BINOL- or SPINOL-derived phosphoric acid catalyst. nih.gov
A notable example is the aza-Friedel–Crafts reaction between indole (B1671886) derivatives and isatin-derived ketimines, catalyzed by a chiral phosphoric acid, to achieve para-selective C-H functionalization of N-monosubstituted anilines. nih.gov This creates an all-carbon quaternary stereocenter at the C3 position of the oxindole (B195798) product with high efficiency. nih.gov Similarly, planar chiral phosphoric acids derived from [2.2]paracyclophane have proven superior to conventional BINOL-based catalysts in the reaction between indole and N-tosyl vinylaldimines. nih.gov
While direct examples of S-H insertion catalyzed by the specific this compound complex are not prominent in the literature, the principles of Brønsted acid catalysis suggest its potential. The acid could activate a substrate, making it more susceptible to nucleophilic attack by a thiol.
Table 1: Examples of Chiral Phosphoric Acid-Catalyzed Aza-Friedel–Crafts Reactions
| Electrophile | Nucleophile | Catalyst | Product | Yield (%) | Enantioselectivity (% ee) | Ref |
|---|---|---|---|---|---|---|
| Isatin-derived ketimine | N-monosubstituted aniline | Chiral Phosphoric Acid (P19) | C3-functionalized oxindole | High | High | nih.gov |
| N-o-nitrophenylsulfenyl (Nps)-iminophosphonate | Indole/Pyrrole | Chiral Phosphoric Acid (P11) | α-3-indolyl-α-aminophosphonic acid | Good | High | nih.gov |
Hydrogenation and Reduction Reactions
Asymmetric Catalytic Hydrogenation Utilizing Related Systems
The synergistic combination of a Lewis acid, such as an achiral borane (B79455), and a chiral Brønsted acid, like a chiral phosphoric acid (CPA), has been successfully applied to the metal-free asymmetric hydrogenation of various substrates. nih.gov This dual catalytic system demonstrates high compatibility and efficiency. nih.gov
In the asymmetric hydrogenation of chromones, a relay catalysis strategy was developed where an achiral borane acts as a Lewis acid for the initial hydrogenation step. Subsequently, a chiral phosphoric acid serves as an effective chiral proton shuttle, controlling the enantioselectivity of the final product. nih.gov This approach yields the desired chiral flavanones in high yields and with excellent enantiomeric excess (up to 95% ee). nih.gov
Chiral phosphoric acids are highly effective organocatalysts for asymmetric transfer hydrogenation reactions, which utilize stable and easy-to-handle hydrogen donors like Hantzsch esters or benzothiazolines. e3s-conferences.orgresearchgate.nete3s-conferences.org These catalysts have proven to be versatile tools for the asymmetric reduction of a wide range of C=N, C=O, and C=C double bonds found in imines, ketones, and various heterocycles. researchgate.netrsc.org For example, the asymmetric transfer hydrogenation of 3-trifluoromethylthioquinolines catalyzed by a CPA provides chiral 2,3-disubstituted 1,2,3,4-tetrahydroquinoline (B108954) derivatives with up to 99% enantioselectivity. rsc.org The success of these systems lies in the ability of the CPA to create a well-organized chiral environment that facilitates stereoselective hydride transfer. e3s-conferences.orgresearchgate.net
Immobilized CPAs have also been developed to address issues of catalyst cost and recyclability, showing significant improvements in enantioselectivity when used in continuous flow reactors compared to batch processes. nsf.gov
Table 2: Asymmetric Hydrogenation Utilizing CPA-Related Systems
| Substrate | Catalytic System | H-Source | Product | Yield (%) | Enantioselectivity (% ee) | Ref |
|---|---|---|---|---|---|---|
| Chromones | Achiral borane / Chiral Phosphoric Acid | Borane | Chiral Flavanones | High | up to 95 | nih.gov |
| 3-Trifluoromethylthioquinolines | Chiral Phosphoric Acid | Hantzsch Ester | Chiral Tetrahydroquinolines | High | up to 99 | rsc.org |
| 3,3-Difluoro-3H-indoles | Chiral Phosphoric Acid | Hantzsch Ester | Chiral Difluoro-indolines | Excellent | Excellent | nih.gov |
Transfer Hydrogenation Mechanisms
The mechanism of phosphoric acid-catalyzed transfer hydrogenation has been extensively studied, particularly through Density Functional Theory (DFT). nih.govmdpi.com For the reduction of imines using a Hantzsch ester, the phosphoric acid catalyst is proposed to act as a bifunctional catalyst. bohrium.comnih.gov
The key steps in the proposed mechanism are:
Activation: The phosphoric acid simultaneously activates both the imine and the Hantzsch ester. The acidic P-OH group protonates the imine, forming a more electrophilic iminium ion. The basic P=O group binds to the N-H of the Hantzsch ester, priming it for hydride donation. bohrium.comnih.gov
Ternary Complex Formation: The catalyst, imine, and Hantzsch ester form a well-organized ternary complex held together by hydrogen bonds. nih.govmdpi.com
Hydride Transfer: Within this chiral complex, the hydride is transferred from the Hantzsch ester to the activated iminium ion. The stereochemical outcome is determined by the facial selectivity of this hydride transfer step, which is controlled by the steric and electronic properties of the chiral catalyst's backbone. researchgate.netnih.gov
DFT studies have shown that for acyclic N-arylimines, the enantioselectivity arises from the preferential hydride transfer to one face of the (Z)-iminium ion, while the transition states for the attack on the (E)-iminium ion are nearly degenerate. nih.gov The rigidity and specific binding geometry of the substrate within the catalyst's chiral pocket are crucial for achieving high enantioselectivity. nih.gov
Isomerization Reactions
Chiral phosphoric acids have demonstrated the ability to catalyze regiodivergent cycloisomerization reactions. umich.edu This represents a powerful strategy for controlling the outcome of reactions that can lead to different structural isomers. For instance, in the intramolecular epoxide ring-opening of an epoxide-containing alcohol derived from the antibiotic mupirocin, different chiral phosphoric acid catalysts can selectively favor the formation of either a five-membered (exo-product) or a six-membered (endo-product) cyclic ether. umich.edu
Specifically, the catalyst (R)-TCYP was found to favor the 6-membered tetrahydropyran (B127337) product, while (S)-TIPSY promoted the formation of the 5-membered tetrahydrofuran (B95107) product. umich.edu This level of regiocontrol was not achievable with standard achiral acids or bases. umich.edu Mechanistic studies suggest a concerted and highly synchronous mechanism for the formation of both isomers, where the chiral catalyst dictates the reaction path by stabilizing the transition state leading to one specific regioisomer. umich.edu
In a different context, isomerization can occur under basic conditions, such as the D/L isomerization of sugars, which proceeds through the formation of an enolate ion intermediate. youtube.com This process allows for the change in stereochemistry at the carbon adjacent to the carbonyl group. youtube.com
Cyclization Reactions
Boron trifluoride etherate (BF₃·Et₂O), a Lewis acid closely related to the trifluoroborane component of the title complex, is a highly effective catalyst for cascade cyclizations. nih.gov It can initiate the ring-opening of an epoxide, generating a carbocation that then participates in a series of cyclization steps. This method has been used in the synthesis of complex natural products like schweinfurthins, providing significantly better yields than traditional Brønsted acid-catalyzed cyclizations. nih.gov
Chiral phosphoric acids also serve as excellent catalysts for various asymmetric cyclization reactions. researchgate.netnih.gov An example is the cascade Prins cyclization of in situ generated quinone methides with o-aminobenzaldehyde, which provides trans-fused pyrano- or furo-tetrahydroquinoline derivatives in excellent yields and with high diastereo- and enantioselectivities. nih.gov The mechanism involves the sequential formation of C-O, C-C, and C-N bonds, with the chiral phosphoric acid controlling the stereochemistry at three new adjacent tertiary stereocenters. nih.gov
The combination of boronic acids and chiral phosphoric acids has been used in enantioselective oxa-Michael additions to generate chiral cyclic ethers. escholarship.org The boronic acid acts as a directing group, forming an intermediate with the substrate that is then activated by the chiral phosphoric acid catalyst. escholarship.org
Synthesis of Organophosphorus Compounds and Derivatives
Organophosphates, which are esters of phosphoric acid, are not only biologically important but also serve as versatile substrates in organic synthesis. nih.gov They can participate in a wide range of transformations, including cross-coupling reactions and rearrangements, to build complex molecular architectures. nih.gov For instance, the Ireland-Claisen rearrangement of vinyl phosphates has been applied in the total synthesis of natural products. nih.gov While not directly involving a trifluoroborane complex, these methods highlight the synthetic utility of the phosphate (B84403) functional group.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Boron trifluoride etherate |
| Chiral Phosphoric Acid (CPA) |
| BINOL (1,1'-Bi-2-naphthol) |
| SPINOL (1,1'-Spirobiindane-7,7'-diol) |
| (R)-TCYP |
| (S)-TIPSY |
| Hantzsch ester |
| Benzothiazoline |
| Indole |
| Pyrrole |
| Chromone |
| Flavanone |
| Quinoline |
| Tetrahydroquinoline |
| Isatin |
| Oxindole |
| [2.2]Paracyclophane |
| N-tosyl vinylaldimine |
| Mupirocin |
| Tetrahydrofuran |
| Tetrahydropyran |
| Schweinfurthin |
| Quinone methide |
| o-Aminobenzaldehyde |
| Boronic acid |
| Phosphorus trichloride |
| Organoborane |
| Phosphonite-borane complex |
| Phosphinic ester |
In-Depth Mechanistic Elucidation of Catalytic Cycles
Spectroscopic Monitoring of Reaction Progress (e.g., in situ NMR, IR)
Real-time monitoring of chemical transformations as they occur provides invaluable insight into reaction mechanisms. In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for observing the formation and consumption of reactants, intermediates, and products throughout a catalytic cycle.
For the H₃PO₄·BF₃ system, multinuclear NMR spectroscopy is particularly informative. Key nuclei for observation include ³¹P, ¹¹B, ¹⁹F, and ¹H.
³¹P NMR: This technique can monitor the environment of the phosphoric acid component. nih.gov Changes in the chemical shift of the phosphorus nucleus can indicate its coordination state, such as its interaction with the substrate or other catalytic species. nih.gov
¹¹B NMR: As boron is at the heart of the Lewis acidic center, ¹¹B NMR is crucial for tracking the coordination of BF₃. The formation of the H₃PO₄·BF₃ adduct itself results in a characteristic shift compared to free BF₃. Further interactions with substrates can be observed through additional changes in the ¹¹B resonance. A method using fluoride (B91410) coordination and ¹¹B NMR spectroscopy has been shown to be effective for the in situ monitoring of boronate esters, demonstrating the power of this technique for boron-containing compounds. nih.gov
¹⁹F NMR: The fluorine atoms are sensitive probes of the electronic environment around the boron center. Changes in the ¹⁹F NMR spectrum can signal the binding of a substrate to the BF₃ moiety.
The following table illustrates hypothetical NMR data for monitoring a reaction catalyzed by H₃PO₄·BF₃, showcasing how changes in chemical shifts could be interpreted to follow the reaction progress.
| Species | Nucleus | Hypothetical Chemical Shift (ppm) | Interpretation |
| H₃PO₄·BF₃ | ³¹P | δP₁ | Resting state of the catalyst complex. |
| H₃PO₄·BF₃ | ¹¹B | δB₁ | Resting state of the catalyst complex. |
| Substrate-Catalyst Adduct | ³¹P | δP₂ | Substrate coordination to the phosphoric acid moiety. |
| Substrate-Catalyst Adduct | ¹¹B | δB₂ | Substrate coordination to the BF₃ Lewis acid center. |
| Product | ³¹P | δP₁ | Catalyst regeneration. |
| Product | ¹¹B | δB₁ | Catalyst regeneration. |
In situ IR spectroscopy complements NMR by providing information about changes in bond vibrations. For example, the P=O and P-O-H stretching frequencies of the phosphoric acid component, as well as the B-F vibrations of the trifluoroborane part, can be monitored. The coordination of a substrate to the catalyst would perturb these vibrations, leading to observable shifts in the IR spectrum.
Kinetic Studies and Determination of Rate-Limiting Steps
For a reaction catalyzed by H₃PO₄·BF₃, a series of experiments would be conducted where the initial concentrations of the substrate and the catalyst are systematically varied. The reaction progress is monitored over time, often using the spectroscopic methods described above or chromatographic techniques (GC, HPLC). From this data, the reaction order with respect to each component can be determined, leading to the formulation of a rate law.
For instance, a proposed catalytic cycle might involve the following steps:
Reversible binding of the substrate to the catalyst.
The rate-limiting chemical transformation (e.g., bond formation or cleavage).
Release of the product from the catalyst.
The table below outlines a hypothetical experimental design for a kinetic study.
| Experiment | [Substrate] (mol/L) | [H₃PO₄·BF₃] (mol%) | Measured Initial Rate (M/s) |
| 1 | 0.1 | 5 | R₁ |
| 2 | 0.2 | 5 | R₂ |
| 3 | 0.1 | 10 | R₃ |
By analyzing the relationship between the concentrations and the rates (e.g., if doubling the substrate concentration doubles the rate, the reaction is first-order in the substrate), a rate law of the form Rate = k[Substrate]ˣ[Catalyst]ʸ can be established. This empirical rate law provides strong evidence for the composition of the species involved in the rate-limiting transition state.
Isotopic Labeling Experiments for Pathway Tracing
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction. taylorandfrancis.com By replacing an atom in a reactant molecule with one of its heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H) for hydrogen, ¹³C for carbon, ¹⁸O for oxygen), its fate in the products can be determined using mass spectrometry or NMR spectroscopy. nih.gov This provides definitive evidence for proposed reaction pathways and rules out alternative mechanisms.
In the context of H₃PO₄·BF₃ catalysis, isotopic labeling could be used to elucidate several mechanistic details. For example, in a hydration reaction of an alkene, one could use deuterated phosphoric acid (D₃PO₄·BF₃) or heavy water (H₂¹⁸O) to determine the source of the hydrogen and oxygen atoms in the final alcohol product.
Consider the H₃PO₄·BF₃ catalyzed alkylation of an aromatic ring with an alkene. An experiment could be designed as follows:
| Labeled Reactant | Expected Product if Pathway A is correct | Expected Product if Pathway B is correct | Analytical Technique |
| D₃PO₄·BF₃ | Deuterium incorporated into the alkyl side chain of the product. | Deuterium incorporated into the aromatic ring. | ¹H NMR, ²H NMR, Mass Spectrometry |
| Alkene labeled with ¹³C | ¹³C located at a specific position in the product's alkyl group. | ¹³C scrambled across multiple positions in the alkyl group (indicating rearrangement). | ¹³C NMR, Mass Spectrometry |
The results of such experiments provide unambiguous evidence for bond-forming and bond-breaking events, the involvement of specific atoms from the catalyst or solvent in the product, and the occurrence of any intermediate rearrangements. Isotopic labeling can refer to introducing a radioactive isotope into a molecule or adding labeled amino acids to a tissue culture. taylorandfrancis.com
Cooperative Catalysis and Multi-Catalyst Systems
The H₃PO₄·BF₃ complex is itself an example of cooperative catalysis, where the Brønsted and Lewis acidic sites work in concert. This concept can be extended by combining H₃PO₄·BF₃ with other catalytic species to achieve enhanced reactivity, selectivity, or to enable entirely new transformations.
Synergy with Complementary Lewis or Brønsted Acid Catalysts
The catalytic activity of H₃PO₄·BF₃ can potentially be enhanced by the addition of a second, complementary catalyst. The idea is to create a multi-catalyst system where each component performs a specific role in the catalytic cycle more efficiently than a single catalyst could. In all studied reactions, the catalysis of complex compounds of BF₃ was found to be a form of ordinary acidic catalysis. dtic.mil
For instance, while BF₃ is a strong Lewis acid, its activity can be modulated by its coordination to phosphoric acid. In a complex reaction, a different Lewis acid (e.g., AlCl₃, TiCl₄) might be more effective at activating one substrate, while H₃PO₄·BF₃ activates another. This synergistic approach could prevent catalyst inhibition and open up new reaction pathways. Similarly, a co-catalyst could facilitate the regeneration of the primary catalyst.
The synergy between Lewis acids and Lewis bases has been explored in the context of stabilizing phosphinidenes, where both types of adducts lead to greater stabilization. researchgate.net This principle of dual activation can be applied more broadly to catalytic systems.
Integration within Frustrated Lewis Pair (FLP) Chemistry Concepts
Frustrated Lewis Pair (FLP) chemistry is a paradigm in catalysis where a Lewis acid and a Lewis base are sterically hindered from forming a classical adduct. wikipedia.orglibretexts.org This "frustration" leaves both the acidic and basic sites with unquenched reactivity, enabling them to cooperatively activate small molecules like H₂, CO₂, and others. wikipedia.orglibretexts.orgrsc.org
The H₃PO₄·BF₃ system, while being an intramolecular adduct, shares conceptual ground with FLP chemistry. The Brønsted acidic protons of phosphoric acid act as the Lewis base-activated component, while the BF₃ center is the Lewis acid. If this complex is combined with a bulky, non-coordinating Lewis base (e.g., a sterically hindered phosphine (B1218219) or amine), an intermolecular FLP system could be generated.
In such a system, the bulky base would be sterically prevented from neutralizing the BF₃ center. Instead, the base and the Lewis acidic BF₃ site could act in a concerted, "frustrated" manner to activate a substrate. For example, in a hydrogenation reaction, the bulky base could abstract a proton from a substrate while the BF₃ center coordinates to another part of the molecule, facilitating hydride attack. This reactivity has been exploited to create FLPs that catalyze hydrogenation reactions. wikipedia.org
The key principle of FLP chemistry is the ability to achieve heterolysis of substrates due to the unquenched reactivity of the acid-base pair. wikipedia.org The integration of a potent catalyst like H₃PO₄·BF₃ into FLP-based strategies holds promise for developing novel, metal-free catalytic systems for challenging transformations.
Catalyst Design, Engineering, and Immobilization Strategies
Development of Supported Phosphoric Acid;Trifluoroborane Catalysts
The transition from homogeneous to heterogeneous catalysis is a critical step in the industrial application of any catalyst, offering significant advantages in terms of catalyst separation, recovery, and recyclability. For the H₃PO₄·BF₃ complex, immobilization on solid supports can also influence its acidic properties and, consequently, its catalytic performance.
Inorganic oxides such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and zeolites are widely used as catalyst supports due to their high surface area, mechanical and thermal stability, and tunable pore structures. numberanalytics.comrsc.org The immobilization of acidic species onto these materials is a well-established strategy to create solid acid catalysts.
Silica (SiO₂): Silica gel is a common support for various acidic catalysts, including phosphoric acid and boron trifluoride individually. umich.eduasianpubs.orgsharif.edu The immobilization of the H₃PO₄·BF₃ complex can be envisioned through several methods. One approach involves the impregnation of porous silica with a solution of the pre-formed complex. Another method could be the sequential deposition, where the silica surface is first treated with phosphoric acid, followed by exposure to boron trifluoride gas or a BF₃-etherate solution. asianpubs.org The reaction of phosphoric acid with the surface silanol (B1196071) groups (Si-OH) of silica can lead to the formation of silicon phosphate (B84403) species, which can then interact with BF₃. researchgate.net Research on silica-supported polyphosphoric acid has demonstrated the creation of highly acidic catalysts that are easy to handle and environmentally benign. umich.edu Similarly, silica-supported boron trifluoride has been shown to be an efficient and recyclable catalyst for various organic transformations. asianpubs.orgsharif.edu
Zeolites: Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted acid sites. rsc.org They are widely used as catalysts in the petrochemical industry. google.com The modification of zeolites with phosphorus compounds is a known method to tune their acidity and selectivity. mdpi.comnih.govgoogle.com The H₃PO₄·BF₃ complex could be introduced into the zeolite framework through ion exchange or impregnation. The shape-selective nature of zeolites could offer additional control over the catalytic reactions by restricting the access of reactants to the active sites within the pores.
A summary of potential support materials and their key features is presented in Table 1.
| Support Material | Key Features | Potential Immobilization Method |
| **Silica (SiO₂) ** | High surface area, chemical inertness, well-defined mesoporous structures (e.g., SBA-15, MCM-41). nih.gov | Impregnation, sequential deposition, reaction with surface silanol groups. |
| Alumina (Al₂O₃) | High thermal stability, tunable acidity (Lewis and Brønsted), good mechanical strength. numberanalytics.com | Impregnation, formation of aluminum phosphate followed by BF₃ treatment. |
| Zeolites | Crystalline microporous structure, strong intrinsic Brønsted acidity, shape selectivity. rsc.orggoogle.com | Ion exchange, impregnation into pores. |
Table 1. Comparison of Inorganic Oxide Supports for H₃PO₄·BF₃ Immobilization
The catalytic activity of a supported catalyst is intrinsically linked to the nature and distribution of its active sites. For a supported H₃PO₄·BF₃ catalyst, the active sites would be a complex interplay between the Brønsted acidity of the phosphoric acid moiety, the Lewis acidity of the boron trifluoride, and the surface properties of the support.
The interaction of phosphoric acid with the oxide support can lead to the formation of various phosphate species. For instance, on silica, the reaction with silanol groups can form Si-O-P linkages. researchgate.net On alumina, the formation of aluminum phosphates is expected. researchgate.net The subsequent addition of BF₃ would likely result in the formation of a surface-bound complex, where the BF₃ coordinates to the oxygen atoms of the phosphate groups. The strength and accessibility of these acidic sites would be influenced by the nature of the support and the loading of the catalytic complex.
Characterization of these active sites would require a combination of spectroscopic and analytical techniques. Fourier-transform infrared (FT-IR) spectroscopy of adsorbed probe molecules, such as pyridine (B92270) or ammonia, can be used to distinguish between Brønsted and Lewis acid sites and to quantify their strength. Solid-state nuclear magnetic resonance (NMR) spectroscopy, particularly ³¹P and ¹¹B NMR, would provide valuable information about the chemical environment of the phosphorus and boron atoms, respectively, and confirm the formation of the H₃PO₄·BF₃ complex on the surface. nih.gov X-ray photoelectron spectroscopy (XPS) can be employed to determine the elemental composition and oxidation states of the surface species.
The surface area and pore size distribution of the support will affect the dispersion of the active species and the diffusion of reactants and products. numberanalytics.comnih.gov A high surface area allows for a higher loading of the catalyst while maintaining good dispersion, which is crucial for maximizing the number of accessible active sites. The pore size must be large enough to allow reactants to reach the active sites and products to diffuse out, minimizing mass transfer limitations.
The interaction between the support and the catalytic complex can also influence its electronic properties and stability. Strong interactions can lead to a more stable and robust catalyst, but may also alter the acidity of the complex. For instance, the formation of strong Si-O-P or Al-O-P bonds might modulate the Brønsted acidity of the phosphoric acid component and its ability to coordinate with BF₃.
Chiral Analogues and Enantioselective Catalysis (Conceptual Exploration)
The development of chiral catalysts for enantioselective synthesis is a major goal in modern organic chemistry, enabling the production of single-enantiomer pharmaceuticals and other fine chemicals. nih.govrsc.org The H₃PO₄·BF₃ complex, with its dual acidic nature, provides a conceptual framework for the design of novel chiral catalysts.
The design of chiral Lewis acids for asymmetric catalysis often relies on the use of chiral ligands that coordinate to the Lewis acidic center, creating a chiral environment around it. This chiral environment then directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product.
In the context of a chiral H₃PO₄·BF₃ analogue, the Lewis acidic boron center is the primary target for modification. One can envision replacing the fluorine atoms in BF₃ with chiral organic ligands. For example, the use of chiral diols, diamines, or amino alcohols could lead to the formation of chiral boron complexes. The coordination of these chiral ligands to the boron atom would create a sterically defined chiral pocket.
Another approach involves the use of a chiral Brønsted acid in conjunction with an achiral Lewis acid. In this scenario, the chiral phosphoric acid would act as a chiral counterion or a chiral proton source, influencing the stereochemical outcome of the reaction. This concept of cooperative catalysis between a chiral Brønsted acid and a Lewis acid has been successfully applied in various asymmetric transformations. nih.gov
Building on the principles of asymmetric catalyst design, several conceptual strategies can be proposed for creating chiral versions of the H₃PO₄·BF₃ catalyst.
Chiral Phosphoric Acids: A well-established class of chiral Brønsted acids is based on the BINOL (1,1'-bi-2-naphthol) scaffold. nih.govwikipedia.org These chiral phosphoric acids have been used in a wide range of enantioselective reactions. sigmaaldrich.comnih.govresearchgate.netnih.govresearchgate.net A straightforward approach would be to combine a chiral BINOL-derived phosphoric acid with BF₃. The resulting complex would feature a chiral Brønsted acid component, which could induce enantioselectivity through hydrogen bonding interactions with the substrate within the chiral pocket of the catalyst. The acidity and steric bulk of these chiral phosphoric acids can be fine-tuned by modifying the substituents at the 3,3'-positions of the BINOL backbone. mdpi.com
Chiral Boron Complexes: Alternatively, the chirality can be introduced at the boron center. This could be achieved by reacting phosphoric acid with a pre-formed chiral boron trifluoride derivative. For example, chiral oxazaborolidines, which are highly effective catalysts for the enantioselective reduction of ketones, are a well-known class of chiral boron complexes. A complex between phosphoric acid and a chiral oxazaborolidine could potentially act as a bifunctional catalyst, with the chiral Lewis acid activating the substrate and the phosphoric acid acting as a proton shuttle or co-catalyst.
The combination of a chiral phosphoric acid with a chiral boron complex could also be explored, potentially leading to a synergistic effect where both chiral elements contribute to the enantioselectivity of the catalytic transformation. The development of such dual-chiral catalysts represents a frontier in asymmetric catalysis.
A summary of conceptual chiral analogues is presented in Table 2.
| Chiral Component | Design Principle | Potential Application |
| Chiral Phosphoric Acid (e.g., BINOL-derived) | Combination of a chiral Brønsted acid with an achiral Lewis acid (BF₃). nih.govwikipedia.org | Asymmetric transformations where proton transfer or hydrogen bonding is key, such as Mannich reactions or Friedel-Crafts alkylations. nih.gov |
| Chiral Boron Complex (e.g., with chiral diols) | Introduction of a chiral ligand to the Lewis acidic boron center. | Reactions where Lewis acid activation of a substrate is the primary step, such as Diels-Alder reactions or aldol (B89426) additions. |
| Dual Chiral System | Combination of a chiral phosphoric acid and a chiral boron complex. | Complex transformations requiring precise control over the transition state geometry, potentially leading to higher enantioselectivity. |
Table 2. Conceptual Design of Chiral this compound Analogues
The successful realization of these concepts would require significant synthetic effort and detailed mechanistic studies to understand the factors governing the enantioselectivity. However, the exploration of these chiral analogues of the H₃PO₄·BF₃ complex holds the promise of developing novel and powerful tools for asymmetric catalysis.
Catalyst Recovery, Recycling, and Durability in Continuous Processes
The operational efficiency and economic viability of continuous industrial processes employing the phosphoric acid-trifluoroborane (H₃PO₄·BF₃) catalyst system are critically dependent on the ability to recover, recycle, and maintain the catalyst's long-term performance. This section explores the strategies and challenges associated with these crucial aspects of catalyst lifecycle management.
Catalyst Recovery
The recovery of the H₃PO₄·BF₃ catalyst from the reaction mixture is a key step in ensuring a cost-effective and environmentally responsible process. As a liquid catalyst that often forms a distinct phase from the reactants and products, several separation techniques have been developed. researchgate.net
One primary method involves phase separation, where the reaction mixture settles into two distinct liquid layers: an upper layer containing the product and unreacted raw materials, and a lower layer comprising the boron trifluoride complex. google.com This lower catalyst-rich layer can then be directly drawn off for reuse. To enhance the purity of the recovered catalyst complex, distillation may be employed. google.com
Another effective strategy is the use of a saturated hydrocarbon-based solvent. google.com In this approach, a linear or branched saturated hydrocarbon (typically C5 to C16) is introduced to the reaction mixture, which facilitates the separation of the boron trifluoride complex. This method is applicable to a range of reactions, including dimerization, oligomerization, condensation, and polymerization of olefins. google.com
For processes where the boron trifluoride is more integrated with the product stream, pressure reduction techniques can be utilized. By lowering the pressure of the product stream, excess boron trifluoride can be "flashed off" as a gas. google.com This recovered BF₃ can then be recombined with a protic promoter, such as an alcohol, to regenerate the active catalyst complex for reintroduction into the reactor. google.com
More advanced methods for recovery have also been explored. One such method involves applying a direct or alternating voltage to the electrically non-conductive fluid containing the dispersed catalyst complex. This induces the settling of the boron trifluoride complex, allowing for its separation and recovery. epo.org Adsorption-based techniques have also been developed, utilizing materials like polyvinyl alcohol or synthetic polymer fibers containing nitrile groups to capture the boron trifluoride from the product stream. googleapis.comgoogle.com The catalyst can then be recovered from the adsorbent material. google.com
Table 1: Catalyst Recovery Methods for this compound
| Recovery Method | Description | Applicable Reactions | Reference |
|---|---|---|---|
| Phase Separation | The reaction mixture separates into a product layer and a catalyst layer, which is then physically separated. | Alkylation, Polymerization | researchgate.netgoogle.com |
| Solvent Extraction | A saturated hydrocarbon solvent is used to selectively separate the catalyst complex from the reaction mixture. | Dimerization, Oligomerization, Condensation, Polymerization | google.com |
| Pressure Reduction | Lowering the pressure of the product stream flashes off excess boron trifluoride for recovery. | Oligomerization of alpha olefins | google.com |
| Electro-Separation | Application of a direct/alternating voltage to induce settling and separation of the catalyst complex. | General | epo.org |
| Adsorption | Use of adsorbents like polyvinyl alcohol or nitrile-containing polymer fibers to capture the catalyst. | General Hydrocarbon Conversion | googleapis.comgoogle.com |
Catalyst Recycling
The ability to recycle the recovered H₃PO₄·BF₃ catalyst is paramount for sustainable and economical industrial applications. Research has demonstrated that the recovered boron trifluoride complex can be effectively reused in subsequent reaction cycles. google.comgoogle.com
In a study involving the alkylation of naphthalene (B1677914) with propene, the liquid H₃PO₄·BF₃ catalyst was readily reused without an appreciable loss of activity in initial runs. researchgate.net This highlights the potential for a closed-loop system where the catalyst is continuously recovered and reintroduced into the process stream. The recycling of the residual catalyst complex is a key feature in process schemes for reactions like the oligomerization of alpha-olefins. google.com The separated lower liquid layer containing the boron trifluoride complex can be directly reused as the catalyst, or it can undergo purification steps like distillation before being recycled. google.com
Catalyst Durability
While the H₃PO₄·BF₃ catalyst demonstrates good reusability, its long-term durability under continuous operating conditions is a critical consideration. Catalyst deactivation, defined as the loss of catalytic activity and/or selectivity over time, is an inevitable phenomenon in most industrial processes. mdpi.com
The mechanisms of deactivation can be broadly categorized as chemical, thermal, or mechanical. mdpi.com For the H₃PO₄·BF₃ system, chemical deactivation through poisoning or fouling is a primary concern. researchgate.net Poisoning occurs when impurities in the feed stream strongly adsorb to the active sites of the catalyst, rendering them inactive. researchgate.net Fouling involves the mechanical deposition of substances, such as carbonaceous materials (coke), on the catalyst surface, which can block access to the active sites. researchgate.net
In the context of the alkylation of naphthalene, deactivation of the H₃PO₄·BF₃ catalyst was observed to begin after 12 consecutive semi-batch runs. researchgate.net The formation of coke is a common cause of deactivation in acid-catalyzed reactions. researchgate.net While coking can often be a reversible process, the regeneration conditions, typically involving high-temperature oxidation, can sometimes lead to irreversible changes in the catalyst structure, such as sintering. researchgate.net
Strategies to mitigate catalyst deactivation include ensuring high purity of the feedstock to minimize poisons and optimizing reaction conditions (temperature, pressure, residence time) to reduce the rate of coke formation. When deactivation does occur, regeneration procedures may be employed. These can range from simple washing with solvents to remove foulants to more intensive treatments like controlled oxidation to burn off coke deposits. mdpi.com The economic feasibility of a continuous process often hinges on the balance between the rate of catalyst deactivation and the cost and effectiveness of its regeneration.
Advanced Research Directions and Future Outlook
Novel Analytical Techniques for In-situ and Operando Characterization of Catalytic Systems
Understanding the precise nature of the active catalytic species and the reaction mechanisms of H₃PO₄·BF₃ under real-time reaction conditions is paramount for optimizing its performance and designing new applications. While traditional ex-situ analysis provides valuable data, it often fails to capture the transient and highly reactive intermediates that exist only during the catalytic cycle. The future of characterizing this system lies in the application of advanced in-situ and operando spectroscopic techniques.
Operando Fourier-Transform Infrared (FTIR) Spectroscopy: This technique allows for the direct observation of vibrational modes of molecules as they interact with the catalyst surface during a reaction. differ.nlcsic.es For the H₃PO₄·BF₃ system, operando FTIR could be employed to monitor changes in the P-O, O-H, and B-F bonds, providing insight into the activation of substrates and the dynamic nature of the catalyst itself. differ.nlcsic.esresearchgate.net By coupling the spectrometer to a reactor, researchers can correlate catalytic activity and selectivity with specific molecular structures on the catalyst's surface in real-time. csic.esresearchgate.net
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: High-pressure NMR tubes enable the study of homogeneous catalytic reactions under elevated temperatures and pressures, conditions often required for H₃PO₄·BF₃ catalyzed processes. wiley.comrsc.org In-situ NMR can provide detailed information about the structure and concentration of reactants, intermediates, and products directly in the reaction mixture, offering a comprehensive view of the reaction pathway. wiley.comresearchgate.net This method would be invaluable for detecting labile species that are otherwise impossible to observe with conventional sampling techniques. wiley.com
These advanced analytical methods promise to move beyond static characterization, providing a dynamic picture of the catalyst at work. This deeper understanding will facilitate the rational design of more efficient and selective catalytic processes based on the phosphoric acid;trifluoroborane complex.
Exploration of this compound in Emerging Synthetic Transformations
While H₃PO₄·BF₃ is well-established for industrial processes like alkylation, isomerization, and polymerization, its powerful acidity suggests potential in a wider range of modern organic syntheses. researchgate.net The exploration of this complex in novel and more intricate chemical transformations is a significant area of future research.
Emerging applications could leverage the dual catalytic nature of the complex, where both the Lewis and Brønsted acidic sites participate in activating substrates. researchgate.net This could be particularly useful in cascade reactions, where multiple transformations occur in a single pot, leading to more efficient and sustainable synthesis of complex molecules. acs.org For instance, the complex could catalyze dehydrative substitution reactions or the synthesis of functionalized heterocyclic compounds, which are important scaffolds in pharmaceuticals. acs.orgresearchgate.net
Furthermore, the principles of chiral phosphoric acid catalysis, which have revolutionized asymmetric synthesis, could potentially be extended to systems involving the H₃PO₄·BF₃ complex. researchgate.netescholarship.orgdntb.gov.ua By employing chiral derivatives of phosphoric acid, it might be possible to develop enantioselective transformations, opening new avenues for the synthesis of chiral drugs and fine chemicals. The combination of the strong acidity of the BF₃ complex with a chiral environment could lead to unique reactivity and selectivity. researchgate.net
Advanced Computational Modeling for Predictive Catalysis and Catalyst Optimization
Computational chemistry provides a powerful lens through which to understand and predict the behavior of catalytic systems at the molecular level. For the this compound complex, advanced modeling techniques are crucial for elucidating reaction mechanisms, predicting catalyst performance, and guiding experimental efforts.
Density Functional Theory (DFT) Studies: DFT calculations are instrumental in mapping the potential energy surfaces of reactions catalyzed by H₃PO₄·BF₃. cam.ac.ukresearchgate.netrsc.org These studies can determine the structures and energies of reactants, transition states, and products, providing detailed mechanistic insights. researchgate.netrsc.org For example, DFT can be used to understand the precise role of the Lewis and Brønsted acid sites in substrate activation and to rationalize observed stereoselectivity in asymmetric reactions. cam.ac.uknih.govnih.gov This knowledge is vital for optimizing reaction conditions and for the in-silico design of more effective catalysts.
Computational Fluid Dynamics (CFD): On a larger scale, CFD modeling can be used to simulate the performance of reactors where H₃PO₄·BF₃ is used as a catalyst. kit.edusiemens.comnih.gov By analyzing fluid flow, heat transfer, and mass transfer within the reactor, CFD helps in optimizing reactor design and operational parameters to maximize yield and efficiency. kit.edunih.govmdpi.comresearchgate.net This is particularly important for industrial-scale processes where even small improvements can have significant economic impact.
The synergy between DFT for molecular-level understanding and CFD for reactor-scale optimization provides a comprehensive computational framework for advancing the application of this compound in catalysis.
Integration of this compound Catalysis in Flow Chemistry and Continuous Manufacturing
The shift from traditional batch processing to continuous flow manufacturing offers numerous advantages, including enhanced safety, better process control, higher efficiency, and easier scalability. Integrating H₃PO₄·BF₃ catalysis into flow chemistry systems is a promising direction for future industrial applications.
Flow reactors, with their high surface-area-to-volume ratio, allow for excellent heat and mass transfer, which is beneficial for managing the often-exothermic reactions catalyzed by the strong acid complex. kit.edu This precise control over reaction parameters can lead to improved product yields and selectivity while minimizing the formation of byproducts. The ability to operate at elevated pressures and temperatures safely in a contained flow system also expands the potential operating window for H₃PO₄·BF₃ catalysis.
Although specific examples of H₃PO₄·BF₃ in flow chemistry are not yet widely reported, its use in well-established reactions like alkylations and polymerizations makes it a strong candidate for translation to continuous processes. The development of immobilized or supported versions of the H₃PO₄·BF₃ catalyst would be a key enabler for its use in packed-bed flow reactors, simplifying catalyst separation and recycling and further enhancing the sustainability of the process. rsc.org
Applications in Advanced Materials Science Beyond Standard Catalysis
The unique chemical properties of the this compound complex make it a candidate for applications in materials science, particularly in the field of energy storage.
Electrolyte Additives for Lithium-Ion Batteries: Research has shown that the H₃PO₄·BF₃ complex can be used as an electrolyte additive to improve the performance of lithium-ion batteries. google.comgoogle.com Its presence in the electrolyte can enhance the stability of the system, leading to a reduced fade rate in battery capacity after extended cycling. google.comgoogle.comheyigasglobal.com The complex likely contributes to the formation of a stable protective film on the electrode surfaces, mitigating electrolyte decomposition at high operating voltages. heyigasglobal.com While effective, the presence of phosphoric acid may limit performance under certain conditions, suggesting a need for careful optimization of its concentration. google.com
Polymer Electrolyte Membranes (PEMs): Phosphoric acid is a key component in high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs), where it serves as a proton conductor. mdpi.com The major challenge in these systems is the leaching of phosphoric acid from the membrane, which degrades performance over time. mdpi.com While the direct use of the H₃PO₄·BF₃ complex within the membrane is not established, the interaction between boron compounds and phosphoric acid could inspire new strategies to improve acid retention. For example, incorporating boron-containing functional groups into the polymer backbone could enhance the interaction with phosphoric acid, mitigating leaching. nih.govnih.govrsc.orgfigshare.com Furthermore, the combination of phosphoric acid and boron has been used to create highly porous activated carbons, suggesting applications in creating structured electrode materials with high surface area. rsc.org
The exploration of this compound and its components in these advanced materials highlights the versatility of this chemical system beyond its traditional catalytic roles.
Interactive Data Table: Performance of BF₃·H₃PO₄ as a Lithium-Ion Battery Electrolyte Additive
| Additive Concentration (% by weight) | Battery Type | Testing Conditions | Key Finding | Reference |
| 1.4% | 18650 Li-ion | 21°C, 4.2V cutoff | Significantly improved fade rate compared to the comparative battery. | google.com |
| Not specified | Li/LiCoO₂ half-cells | Not specified | Addition of BF₃ complexes can improve ionic conductivity and capacity retention. | researchgate.net |
| Not specified | Non-aqueous rechargeable lithium batteries | Extended cycling | BF₃ or complexes containing BF₃ improve capacity delivered after extended cycling. | google.com |
Q & A
Q. What methodologies assess the environmental persistence of fluorinated byproducts from this complex?
- Methodological Answer : Aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines) quantify half-lives. High-resolution mass spectrometry (HRMS) identifies stable metabolites (e.g., trifluoroacetic acid, CAS 76-05-1), which are recalcitrant in aquatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
